1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
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Overview
Description
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core with an ethyl group at the first position and a pyrrolidinyl group at the third position. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates .
Preparation Methods
The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized intramolecularly to form the imidazolidinone core.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring through various catalytic processes.
Industrial production methods often involve the use of metal catalysts and organocatalysts to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Imidazolidinone Derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-6-12(9(11)13)8-3-4-10-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
HBJINFKOHYHMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)C2CCNC2 |
Origin of Product |
United States |
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